molecular formula C17H17Cl2N5O4S B12398314 2-(2,4-Dichlorobenzyl)thioadenosine

2-(2,4-Dichlorobenzyl)thioadenosine

Cat. No.: B12398314
M. Wt: 458.3 g/mol
InChI Key: GHSJUTIELLTXHS-ZIWBQIBKSA-N
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Description

2-(2,4-Dichlorobenzyl)thioadenosine is an adenosine analog, which means it is structurally similar to adenosine, a nucleoside that plays a crucial role in various biochemical processes. Adenosine analogs are known for their ability to act as smooth muscle vasodilators and have shown potential in inhibiting cancer progression .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-Dichlorobenzyl)thioadenosine typically involves the reaction of adenosine with 2,4-dichlorobenzyl chloride in the presence of a base. The reaction conditions often include solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate (K2CO3). The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Dichlorobenzyl)thioadenosine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or thioethers .

Scientific Research Applications

2-(2,4-Dichlorobenzyl)thioadenosine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Studied for its effects on cellular processes, including cell cycle regulation and DNA damage response.

    Medicine: Investigated for its potential as a therapeutic agent in cancer treatment due to its ability to inhibit cancer progression.

    Industry: Utilized in the development of new materials and as a component in various industrial processes.

Mechanism of Action

2-(2,4-Dichlorobenzyl)thioadenosine exerts its effects primarily by mimicking the structure and function of adenosine. It interacts with adenosine receptors on the surface of cells, leading to various downstream effects. These effects include the activation of signaling pathways involved in vasodilation, inhibition of cell proliferation, and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • Adenosine phosphate
  • Acadesine
  • Clofarabine
  • Fludarabine phosphate
  • Vidarabine

Uniqueness

2-(2,4-Dichlorobenzyl)thioadenosine is unique due to its specific structural modifications, which enhance its stability and bioactivity compared to other adenosine analogs. Its dichlorobenzyl group provides additional interactions with biological targets, making it a potent inhibitor of cancer progression .

Properties

Molecular Formula

C17H17Cl2N5O4S

Molecular Weight

458.3 g/mol

IUPAC Name

(2R,3S,5R)-2-[6-amino-2-[(2,4-dichlorophenyl)methylsulfanyl]purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol

InChI

InChI=1S/C17H17Cl2N5O4S/c18-8-2-1-7(9(19)3-8)5-29-17-22-14(20)11-15(23-17)24(6-21-11)16-13(27)12(26)10(4-25)28-16/h1-3,6,10,12-13,16,25-27H,4-5H2,(H2,20,22,23)/t10-,12?,13+,16-/m1/s1

InChI Key

GHSJUTIELLTXHS-ZIWBQIBKSA-N

Isomeric SMILES

C1=CC(=C(C=C1Cl)Cl)CSC2=NC(=C3C(=N2)N(C=N3)[C@H]4[C@H](C([C@H](O4)CO)O)O)N

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)CSC2=NC(=C3C(=N2)N(C=N3)C4C(C(C(O4)CO)O)O)N

Origin of Product

United States

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